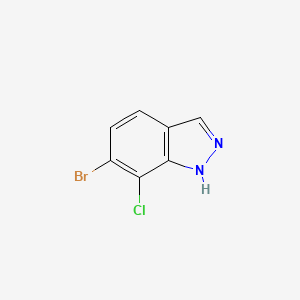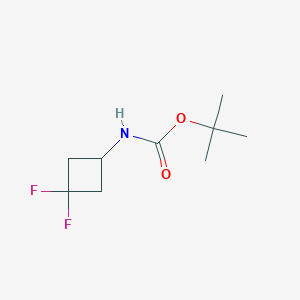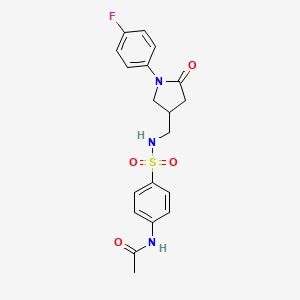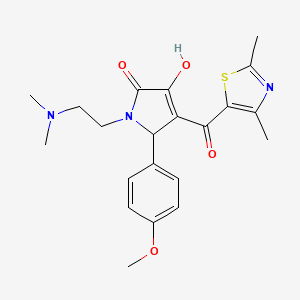![molecular formula C16H13Cl2NO3 B2695135 [2-(4-Chloroanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate CAS No. 1001561-88-1](/img/structure/B2695135.png)
[2-(4-Chloroanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “[2-(4-Chloroanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate” appears to be a complex organic molecule. It contains an acetate group, a chloroanilino group, and a chlorophenyl group. The presence of these functional groups suggests that the compound might have interesting chemical properties and could potentially be involved in various chemical reactions.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the appropriate precursors. The exact synthesis pathway would depend on the specific reactions used and the conditions under which they are carried out.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the chloroanilino and chlorophenyl groups suggests that the compound might have interesting structural features.Chemical Reactions Analysis
This compound could potentially be involved in a variety of chemical reactions, due to the presence of the acetate, chloroanilino, and chlorophenyl groups. These could include substitution reactions, condensation reactions, and others.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its specific chemical structure. These could include its melting point, boiling point, solubility in various solvents, and others.Scientific Research Applications
Environmental Remediation and Pollution Treatment
Degradation of Chlorophenoxy Acids
Studies have shown that compounds such as 2,4-dichlorophenoxyacetic acid (2,4-D) can be degraded under specific conditions, suggesting potential pathways for the environmental remediation of related compounds. For instance, acetate has been used as an electron donor to stimulate the degradation of 2,4-D under methanogenic conditions, which could hint at strategies for remediating pollutants with similar structural components (Yang et al., 2017).
Advanced Materials and Catalysis
Ionic Liquids as Herbicides and Plant Growth Regulators
Ionic liquids containing chlorophenoxy groups have been synthesized for potential use as herbicides and plant growth regulators, showcasing a different application realm for compounds with chlorophenyl moieties (Pernak et al., 2013).
Corrosion Inhibition
Quinoxalines as Corrosion Inhibitors
Research on quinoxalines, including compounds with chlorophenyl groups, has demonstrated their effectiveness as corrosion inhibitors for metals in acidic media. This suggests the potential utility of structurally related compounds in protecting materials from corrosion (Zarrouk et al., 2014).
Sensor Development
Microfluidic Sensors for Chlorophenols
Developing sensors for detecting chlorophenols in water supplies highlights an application in environmental monitoring. This includes the use of cross-linked enzyme aggregates in microfluidic sensors for real-time detection of such compounds, which could potentially be adapted for related chlorophenyl compounds (Ho et al., 2019).
Safety And Hazards
As with any chemical compound, handling “[2-(4-Chloroanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate” would require appropriate safety precautions. This could include wearing protective clothing and eye protection, and working in a well-ventilated area.
Future Directions
The study of “[2-(4-Chloroanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate” could potentially lead to new insights in various fields of chemistry. Future research could explore its synthesis, its chemical reactions, its potential uses, and others.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, more specific information would be needed.
properties
IUPAC Name |
[2-(4-chloroanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO3/c17-12-3-1-11(2-4-12)9-16(21)22-10-15(20)19-14-7-5-13(18)6-8-14/h1-8H,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAHMKDDGPLLQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)OCC(=O)NC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Chloroanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-[(3-chlorophenyl)(2-acetamido-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methyl]piperidine-4-carboxylate](/img/structure/B2695052.png)
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 5-(dimethylsulfamoyl)-2-(morpholin-4-yl)benzoate](/img/structure/B2695053.png)




![7-(piperazin-1-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2695060.png)

![methyl 2-(2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2695064.png)
![sodium 2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoate](/img/structure/B2695065.png)


![Ethyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2695072.png)
